molecular formula C11H10O4 B14839637 2-Cyclopropoxy-4-formylbenzoic acid

2-Cyclopropoxy-4-formylbenzoic acid

Cat. No.: B14839637
M. Wt: 206.19 g/mol
InChI Key: PVHIJBUPNXFAKL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-formylbenzoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.19 g/mol This compound is characterized by the presence of a cyclopropoxy group and a formyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 2-Cyclopropoxy-4-formylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize yield and purity while minimizing the environmental impact of the synthesis process .

Chemical Reactions Analysis

2-Cyclopropoxy-4-formylbenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield the corresponding carboxylic acid, while reduction can produce the corresponding alcohol. Substitution reactions can lead to the formation of various derivatives with different functional groups attached to the benzoic acid core .

Scientific Research Applications

2-Cyclopropoxy-4-formylbenzoic acid has several scientific research applications. In medicinal chemistry, it can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic properties. Its unique structure allows for the design of molecules that can interact with specific biological targets, such as enzymes or receptors .

In materials science, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength. It can also serve as a precursor for the synthesis of functionalized polymers or other macromolecules with tailored properties .

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-formylbenzoic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopropoxy and formyl groups can interact with the active sites of these targets, leading to changes in their conformation and function .

In materials science, the compound’s unique structure can influence the properties of the resulting materials. For example, the presence of the cyclopropoxy group can enhance the rigidity and stability of the polymer chains, while the formyl group can provide sites for further functionalization .

Comparison with Similar Compounds

2-Cyclopropoxy-4-formylbenzoic acid can be compared with other similar compounds, such as 4-formylbenzoic acid and 4-cyclopropoxybenzoic acid. While these compounds share some structural similarities, this compound is unique due to the presence of both the cyclopropoxy and formyl groups on the same benzoic acid core .

Other similar compounds include 4-cyclopropoxy-2-formylbenzoic acid and 2-cyclopropoxy-4-hydroxybenzoic acid, which differ in the position of the functional groups on the benzoic acid ring.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-cyclopropyloxy-4-formylbenzoic acid

InChI

InChI=1S/C11H10O4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2,(H,13,14)

InChI Key

PVHIJBUPNXFAKL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C=O)C(=O)O

Origin of Product

United States

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